4,6-Dichloro-5-iodo-2-methylpyrimidine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4,6-dichloro-5-iodo-2-methylpyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3Cl2IN2/c1-2-9-4(6)3(8)5(7)10-2/h1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISBJSJIFFXXZQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C(=N1)Cl)I)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3Cl2IN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.90 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis Methodologies for 4,6 Dichloro 5 Iodo 2 Methylpyrimidine
Precursor-Based Synthetic Routes to Halogenated Pyrimidines
The formation of halogenated pyrimidines, such as 4,6-dichloro-5-iodo-2-methylpyrimidine, typically commences with the synthesis of a pyrimidine (B1678525) scaffold, which is subsequently functionalized with the desired halogen atoms. This approach allows for the controlled introduction of substituents at specific positions on the heterocyclic ring.
Derivation from Dihydroxypyrimidine Scaffolds
A common and effective strategy for synthesizing halogenated pyrimidines involves the use of dihydroxypyrimidine intermediates. These precursors can be readily prepared and then converted to their dichloro-analogues, which can be further functionalized.
The fundamental pyrimidine ring system is often constructed through a cyclization reaction involving a 1,3-dicarbonyl compound or its equivalent and an amidine. In the case of this compound, the initial precursor is 4,6-dihydroxy-2-methylpyrimidine (B75791). This intermediate is synthesized via the condensation of acetamidine (B91507) hydrochloride with a malonic ester, such as diethyl malonate or dimethyl malonate, in the presence of a base like sodium methoxide (B1231860) or sodium ethoxide. researchgate.net
Table 1: Cyclization Reaction for 4,6-dihydroxy-2-methylpyrimidine Synthesis
| Reactants | Base | Solvent | Reaction Conditions | Yield | Reference |
| Acetamidinium chloride, Diethyl malonate | Sodium methoxide | Methanol | Reflux, 3 hours | High | |
| Acetamidine hydrochloride, Dimethyl malonate | Sodium methoxide | Methanol | 18-25 °C, 3-5 hours | 86% | google.com |
| Acetamidinium chloride, Diethyl malonate | Sodium methoxide | Methanol | Not specified | 88.5% | researchgate.net |
Once the 4,6-dihydroxy-2-methylpyrimidine scaffold is obtained, the next crucial step is the introduction of halogen atoms. This is typically achieved through a two-step halogenation process: chlorination followed by iodination.
The conversion of the hydroxyl groups at the 4 and 6 positions of the pyrimidine ring to chlorine atoms is a standard transformation in pyrimidine chemistry. This is most commonly achieved using phosphorus oxychloride (POCl₃). google.comresearchgate.netmdpi.com The reaction is often carried out by heating the dihydroxypyrimidine in excess phosphorus oxychloride, sometimes in the presence of a tertiary amine such as N,N-diethylaniline to act as a catalyst and acid scavenger. google.com
An alternative and often safer chlorinating agent is triphosgene (B27547) (bis(trichloromethyl) carbonate). google.com The reaction with triphosgene is typically performed in an inert solvent like dichloroethane, also in the presence of a base like N,N-diethylaniline, and proceeds under reflux conditions to yield the desired 4,6-dichloro-2-methylpyrimidine (B42779). google.com This method avoids the use of the highly corrosive and hazardous phosphorus oxychloride. google.com High yields, often exceeding 90%, have been reported for both methods. google.com
Table 2: Chlorination of 4,6-dihydroxy-2-methylpyrimidine
| Chlorinating Agent | Base/Catalyst | Solvent | Reaction Conditions | Yield | Reference |
| Phosphorus oxychloride (POCl₃) | Tertiary amine | Excess POCl₃ | Heating/Reflux | High | google.comresearchgate.net |
| Triphosgene | N,N-Diethylaniline | Dichloroethane | Reflux, 6-8 hours | 92% | google.com |
The final step in the synthesis of this compound is the introduction of an iodine atom at the 5-position of the pyrimidine ring. This is an electrophilic substitution reaction on the electron-deficient pyrimidine ring. Due to the deactivating effect of the two chlorine atoms, a potent iodinating agent is required.
A widely used reagent for such transformations is N-iodosuccinimide (NIS). organic-chemistry.org The electrophilicity of NIS can be enhanced by the presence of an acid catalyst, such as trifluoroacetic acid or sulfuric acid. organic-chemistry.orgresearchgate.net The reaction is typically carried out in an organic solvent. While a specific protocol for the direct iodination of 4,6-dichloro-2-methylpyrimidine is not extensively detailed in the provided literature, the general principle of using NIS, often with an acid activator, is a standard and effective method for the iodination of deactivated aromatic and heteroaromatic compounds. organic-chemistry.orgresearchgate.netresearchgate.net
Halogenation Strategies in Pyrimidine Synthesis
Sequential Halogenation and Substituent Introduction in Pyrimidine Architectures
The synthesis of this compound is a clear example of a sequential halogenation strategy. The synthetic pathway logically proceeds as follows:
Formation of the Pyrimidine Core: Synthesis of 4,6-dihydroxy-2-methylpyrimidine through cyclization. researchgate.net
Dichlorination: Conversion of the dihydroxy- intermediate to 4,6-dichloro-2-methylpyrimidine using a chlorinating agent like phosphorus oxychloride or triphosgene. researchgate.netgoogle.com
Iodination: Introduction of the iodine atom at the 5-position of the dichlorinated pyrimidine to yield the final product, this compound.
This stepwise approach is crucial for achieving the desired substitution pattern, as the reactivity of the pyrimidine ring is altered at each stage. The initial dihydroxy- form is activated towards electrophilic substitution, but the hydroxyl groups are readily replaced. Once the chlorine atoms are in place, the ring becomes significantly more electron-deficient, making the subsequent iodination at the 5-position a more challenging but achievable transformation with the appropriate reagents.
Regioselective Synthesis of this compound and Analogues
The synthesis of this compound is a multi-step process that begins with the construction of the 4,6-dichloro-2-methylpyrimidine core, followed by the regioselective introduction of an iodine atom at the C5 position.
A common route to the precursor, 4,6-dichloro-2-methylpyrimidine, starts from the cyclization of acetamidine hydrochloride and diethyl malonate in the presence of a base like sodium methoxide to yield 4,6-dihydroxy-2-methylpyrimidine. This intermediate is then chlorinated using a reagent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) to replace the hydroxyl groups with chlorine atoms.
With the 4,6-dichloro-2-methylpyrimidine scaffold in hand, the subsequent challenge lies in the selective introduction of an iodine atom at the C5 position.
Control of Halogenation Regioselectivity on Pyrimidine Nuclei
The pyrimidine ring exhibits varied reactivity at its different carbon positions. The C5 position is generally more susceptible to electrophilic substitution, while the C2, C4, and C6 positions are more electron-deficient and prone to nucleophilic attack. This inherent electronic nature is the primary factor governing the regioselectivity of halogenation.
For the introduction of iodine at the C5 position of 4,6-dichloro-2-methylpyrimidine, direct iodination using an electrophilic iodine source is the most common strategy. Various reagents and conditions have been developed to achieve this transformation with high regioselectivity.
One effective method involves the use of iodine in combination with an oxidizing agent or a Lewis acid. For instance, a green chemistry approach utilizes mechanical grinding of pyrimidine derivatives with iodine and nitrate (B79036) salts, such as silver nitrate (AgNO₃), under solvent-free conditions. This method has been shown to be highly effective for the C5-iodination of pyrimidines, offering high yields and short reaction times.
Another widely used reagent is N-iodosuccinimide (NIS). The reaction of 4,6-dichloro-2-methylpyrimidine with NIS, often in the presence of an acid catalyst or in a suitable solvent, can selectively introduce an iodine atom at the C5 position. The reactivity of NIS can be tuned by the reaction conditions to ensure high regioselectivity.
Furthermore, radical-based C-H iodination protocols have been developed for various heteroaromatic compounds, including pyrimidines. These methods can also achieve C5-selective iodination and offer an alternative to traditional electrophilic substitution pathways.
Directed Synthesis Approaches for Pyrimidine Functionalization
Directed synthesis, where a functional group on the substrate directs a reagent to a specific position, is a powerful tool for controlling regioselectivity. In the context of pyrimidine functionalization, directing groups can be employed to activate a specific C-H bond towards metalation and subsequent reaction with an electrophile, such as iodine.
While direct C-H activation at the C5 position of pyrimidines is often achievable due to the electronic nature of the ring, directing groups can enhance this selectivity and allow for functionalization under milder conditions. For instance, a pyrimidine-directing group can facilitate metal-free C-H borylation, which can then be a precursor for iodination.
Palladium-catalyzed C-H iodination using molecular iodine as the sole oxidant has been developed for a range of heterocycles. This method often relies on a directing group to achieve high regioselectivity. Although not specifically detailed for 4,6-dichloro-2-methylpyrimidine in the reviewed literature, the principles of directed C-H activation are applicable to such systems.
Advanced and Sustainable Synthetic Methodologies for Halogenated Pyrimidines
Recent advances in synthetic chemistry have focused on the development of more sustainable and efficient methods for the synthesis of halogenated pyrimidines, including the use of catalytic systems that avoid stoichiometric and often hazardous reagents.
Catalytic Systems in Pyrimidine Synthesis
Catalytic approaches offer significant advantages in terms of efficiency, selectivity, and environmental impact. Both metal-based and metal-free catalytic systems have been explored for the functionalization of pyrimidines.
The development of metal-free catalytic systems is a major goal in sustainable chemistry to avoid the cost, toxicity, and contamination issues associated with transition metals. For the halogenation of pyrimidines, several metal-free approaches have been reported.
A notable example is the use of hypervalent iodine(III) reagents to facilitate regioselective C-H halogenation of pyrazolo[1,5-a]pyrimidines in aqueous media at ambient temperature. This method employs readily available potassium halide salts as the halogen source and is environmentally benign.
Photochemical organocatalysis represents another promising metal-free strategy. The generation of pyridinyl radicals under photochemical conditions allows for various C-H functionalizations. While specific examples for the direct iodination of dichloropyrimidines are not prevalent, the underlying principles of photoredox catalysis offer a potential avenue for such transformations.
Furthermore, the use of N-halosuccinimides in ionic liquids provides a highly efficient and convenient method for the C5-halogenation of pyrimidine-based nucleosides without the need for a catalyst. The ionic liquid can often be recovered and reused, adding to the sustainability of the process.
| Method | Reagents | Key Features |
|---|---|---|
| Hypervalent Iodine Catalysis | Potassium halide, PIDA | Aqueous media, ambient temperature, environmentally friendly |
| Photochemical Organocatalysis | Organic photocatalyst, light | Metal-free C-H functionalization via radical intermediates |
| N-Halosuccinimides in Ionic Liquids | NCS, NBS, or NIS in an ionic liquid | Catalyst-free, reusable solvent, high efficiency |
Heterogeneous catalysts offer significant advantages in terms of ease of separation from the reaction mixture, recyclability, and potential for use in continuous flow processes. While the synthesis of N-heterocycles using supported metal catalysts is a well-established field, specific examples of heterogeneous catalysis for the direct halogenation of pyrimidines are less common.
The principles of heterogeneous catalysis, however, are broadly applicable. Supported metal catalysts, such as palladium on carbon (Pd/C), are widely used in various organic transformations, including cross-coupling reactions to introduce functional groups onto pre-halogenated pyrimidines.
Energy-Efficient Synthesis Techniques for Pyrimidine Derivatives
Energy-efficient synthesis techniques represent a paradigm shift in chemical manufacturing, focusing on minimizing energy consumption while maximizing reaction efficiency. For pyrimidine derivatives, microwave and ultrasound irradiation have emerged as powerful tools that dramatically accelerate reaction rates compared to conventional heating methods. nih.goveurekaselect.com
Microwave-assisted organic synthesis utilizes the ability of polar molecules to absorb microwave energy and convert it into heat, leading to rapid and uniform heating of the reaction mixture. tandfonline.com This technique has become a cornerstone for synthetic chemists, offering benefits such as drastically reduced reaction times, improved product yields, and enhanced selectivity. eurekaselect.comtandfonline.com The Biginelli three-component cyclocondensation reaction, a classic method for creating pyrimidines, is frequently enhanced by microwave irradiation, allowing for the synthesis of oxo- and thioxopyrimidines in yields of 65–90% in a fraction of the time required by conventional methods. tandfonline.com This rapid heating avoids the prolonged harsh conditions that can lead to material decomposition. tandfonline.com
Table 1: Examples of Microwave-Assisted Synthesis of Pyrimidine Derivatives
| Reactants | Catalyst/Conditions | Product Type | Reaction Time | Yield | Reference |
| β-Diketone, Arylaldehyde, (Thio)urea | HCl (37%), Ethanol (drops) | Oxo- and Thioxopyrimidines | 2-5 min | 65-90% | tandfonline.com |
| 5-Thiazolidinones, 2-butyl-1H-imidazole-5-carbaldehyde, Thiourea | HCl, Ethanol | Thiazolo[5,4-d]pyrimidines | 5 min | High | researchgate.net |
| 1,3,4-Oxadiazole based aldehyde, Acetoacetanilide, N,N'-dimethyl urea | N/A (Biginelli Condensation) | Tetrahydropyrimidine derivatives | Not specified | Good | foliamedica.bg |
| Aromatic aldehydes, Malononitrile, Thiourea | Sodium Ethoxide, Alcohol | 6-amino-2-thioxo-tetrahydropyrimidines | Not specified | High | nih.gov |
Ultrasound-assisted synthesis, or sonochemistry, employs acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—to create localized hot spots with extreme temperatures and pressures. beilstein-archives.org This energy source accelerates chemical reactions and has become a significant tool in the synthesis of heterocyclic scaffolds like pyrimidines. nih.gov Over the past decade, the application of ultrasound in constructing or derivatizing the pyrimidine core has grown substantially. nih.gov Comparative studies have shown that while microwave synthesis may sometimes provide higher yields, ultrasound irradiation significantly shortens reaction times compared to conventional methods and serves as a valuable green alternative. beilstein-archives.orgdntb.gov.ua This technique is praised for being an environmentally sustainable approach that can enhance reactions through thermal effects, agitation, and activation. researchgate.net
Table 2: Comparison of Synthesis Methods for Pyrimidine Derivatives
| Method | Reaction Time | Yield | Key Advantage | Reference |
| Conventional Heating | Hours | Moderate | Well-established | dntb.gov.ua |
| Ultrasound-Assisted | Minutes-Hours | Good | Reduced reaction time, energy efficient | nih.govdntb.gov.ua |
| Microwave-Assisted | Minutes | Very Good | Extremely rapid, often highest yield | dntb.gov.ua |
Solvent-Free and Aqueous Medium Reactions for Pyrimidine Scaffolds
The reduction or elimination of volatile and toxic organic solvents is a primary goal of green chemistry. Solvent-free reactions and the use of water as a reaction medium are two of the most effective strategies to achieve this.
Solvent-free, or "neat," reactions involve the direct interaction of reactants in the absence of a solvent, often facilitated by grinding, ball milling, or heating. acs.org This approach offers numerous advantages, including simplified procedures, easier product isolation, reduced waste, and lower costs. tandfonline.com Various pyrimidine derivatives have been synthesized using one-pot, three-component condensations under solvent-free conditions, often with the aid of a reusable catalyst, achieving high yields in short reaction times. tandfonline.com
Water is an ideal green solvent due to its non-toxic, non-flammable, and abundant nature. The synthesis of pyrimidine-related compounds in an aqueous medium is a highly attractive and environmentally benign strategy. mdpi.comajol.info Multicomponent reactions, such as the Hantzsch synthesis, can be successfully performed in water, sometimes with a catalyst, to produce various heterocyclic structures. ajol.info For instance, the synthesis of ribonucleosides, which contain pyrimidine bases, has been demonstrated in aqueous microdroplets, highlighting the potential of water-based environments for complex organic transformations. pnas.orgnih.gov
Table 3: Examples of Solvent-Free and Aqueous Medium Syntheses
| Method | Reactants | Catalyst/Conditions | Product Type | Yield | Reference |
| Solvent-Free | Aromatic aldehydes, Malononitrile, Multiple amines | Basic ionic liquid catalyst | Fused Pyrimidine derivatives | High | tandfonline.com |
| Solvent-Free | 2-guanidinobenzimidazole, Active methylene (B1212753) compounds | Cyclo-condensation | Dihydropyrimidinones (DHPMs) | Good | |
| Aqueous Medium | Aldehydes, Acetylacetone, Urea | TFA | (E,E)-4,6-bis(styryl)-pyrimidines | Moderate | mdpi.com |
| Aqueous Medium | Nucleobases, Sodium diethyloxaloacetate, 2-bromoacetophenone | DABCO (catalyst) | Pyrimidine-ligated pyrrole | Up to 74% | ajol.info |
Multicomponent Reactions in Pyrimidine Derivatization
Multicomponent reactions (MCRs) are convergent chemical processes where three or more starting materials react in a single synthetic operation to form a final product that incorporates substantial portions of all reactants. bohrium.comnih.gov MCRs are a cornerstone of green chemistry because they are highly atom-economical, reduce the number of synthetic steps, minimize waste generation, and save time and energy compared to traditional linear syntheses. tandfonline.comnih.gov
The synthesis of pyrimidine scaffolds is particularly well-suited for MCR strategies. bohrium.com Novel and sustainable MCRs have been developed that allow for the regioselective synthesis of highly substituted pyrimidines from simple building blocks like alcohols and amidines, using catalysts such as iridium-pincer complexes. acs.orgorganic-chemistry.org These reactions proceed through efficient cascades of condensation and dehydrogenation, forming multiple C-C and C-N bonds in one pot. bohrium.comacs.org The versatility of MCRs allows for the creation of large libraries of diverse pyrimidine derivatives, making it a powerful tool in drug discovery and materials science. bohrium.comacs.org
Table 4: Selected Multicomponent Reactions for Pyrimidine Synthesis
| Reaction Name / Type | Components | Catalyst | Key Features | Reference |
| Iridium-Catalyzed MCR | Amidines, up to three different alcohols | PN5P-Ir-pincer complex | Sustainable, regioselective, liberates H₂ and H₂O | bohrium.comacs.orgorganic-chemistry.org |
| Three-Component Condensation | Aromatic aldehydes, Malononitrile, Amines | Basic ionic liquid | Solvent-free, simple procedure, reusable catalyst | tandfonline.com |
| Biginelli Reaction | Aldehyde, β-Ketoester, Urea/Thiourea | Acidic (often) | Classic, atom-economical method for dihydropyrimidinones | foliamedica.bg |
| Pseudo Five-Component Reaction | Methyl aryl ketone, Aromatic aldehyde (2 eq.), Ammonium acetate (B1210297) (2 eq.) | Triflic acid | Forms complex 2,4,6-triaryl-substituted pyrimidines | mdpi.com |
Reactivity and Mechanistic Aspects of 4,6 Dichloro 5 Iodo 2 Methylpyrimidine Transformations
Nucleophilic Aromatic Substitution (SNAr) Reactions of Halogenated Pyrimidines
Nucleophilic aromatic substitution on pyrimidine (B1678525) rings is a fundamental process for their elaboration. The electron-deficient nature of the pyrimidine ring, a consequence of the two electronegative nitrogen atoms, facilitates attack by nucleophiles. This reactivity is further enhanced by the presence of electron-withdrawing groups, including halogen atoms, which stabilize the intermediate Meisenheimer complex formed during the reaction. The general mechanism involves the addition of a nucleophile to the aromatic ring to form a resonance-stabilized anionic intermediate, followed by the elimination of a leaving group, typically a halide ion.
Regioselectivity in SNAr of Dihalogenated Pyrimidines
In dihalogenated pyrimidines, the site of nucleophilic attack is governed by a combination of electronic and steric factors. For 2,4- and 4,6-dihalopyrimidines, substitution generally occurs preferentially at the 4- and 6-positions, which are para and ortho, respectively, to the ring nitrogens and thus highly activated towards nucleophilic attack. The relative reactivity of these positions can be influenced by the substituents present on the ring.
The nature of the halogen atom as a leaving group is a critical determinant of reactivity in SNAr reactions. The typical leaving group ability for halogens in SNAr reactions follows the order F > Cl > Br > I. This trend is primarily governed by the electronegativity of the halogen, which influences the stability of the C-X bond and the ability of the halogen to stabilize the negative charge in the transition state. Fluorine, being the most electronegative, strongly polarizes the carbon-halogen bond, making the carbon atom more electrophilic and susceptible to nucleophilic attack.
However, the C-I bond is the weakest among the carbon-halogen bonds, which can facilitate its cleavage. In the context of 4,6-dichloro-5-iodo-2-methylpyrimidine, the chloro groups at the 4- and 6-positions are at the more activated sites for SNAr. In contrast, the iodo group is at the less activated 5-position. Generally, nucleophilic substitution at the 5-position of a pyrimidine ring is less favorable unless activated by adjacent electron-withdrawing groups. Therefore, it is anticipated that SNAr reactions on this compound would preferentially occur at the 4- or 6-positions, with the chloro groups acting as the leaving groups. The relative reactivity of the C-Cl versus C-I bond in this specific arrangement is a subject of interest, with the electronic activation of the positions likely playing a more dominant role than the inherent leaving group ability of the halogens.
The regioselectivity of SNAr reactions is also significantly influenced by the steric and electronic effects of other substituents on the pyrimidine ring. In this compound, the methyl group at the 2-position and the iodo group at the 5-position play important roles.
The methyl group at C-2 is an electron-donating group, which can slightly deactivate the ring towards nucleophilic attack. However, its steric bulk is relatively small and is less likely to significantly hinder the approach of nucleophiles to the 4- and 6-positions.
The iodo group at C-5 has a more complex influence. While halogens are generally considered electron-withdrawing through induction, they can also be weakly electron-donating through resonance. The large size of the iodine atom can exert a significant steric effect on the adjacent 4- and 6-positions, potentially modulating the rate of nucleophilic attack. This steric hindrance could influence the regioselectivity if one of the chloro-substituted positions is more sterically accessible than the other.
| Substituent | Position | Electronic Effect | Steric Effect |
| Methyl | 2 | Electron-donating (weak) | Minor |
| Iodine | 5 | Inductively withdrawing, Resonantly donating (weak) | Significant |
| Chlorine | 4, 6 | Inductively withdrawing | Moderate |
Scope of Nucleophiles in this compound Functionalization
A wide variety of nucleophiles can be employed to functionalize dihalogenated pyrimidines, leading to a diverse array of substituted products. The reactivity and regioselectivity of these reactions are dependent on the nature of the nucleophile.
Amine nucleophiles are extensively used in the SNAr functionalization of halogenated pyrimidines. The reactions of 4,6-dichloropyrimidines with amines typically result in the sequential replacement of the chlorine atoms. In the case of this compound, it is expected that primary and secondary amines would react preferentially at the 4- or 6-position. The first substitution would likely yield a mixture of 4-amino-6-chloro-5-iodo-2-methylpyrimidine and 6-amino-4-chloro-5-iodo-2-methylpyrimidine. Due to the symmetry of the 4- and 6-positions relative to the ring nitrogens, these products are often formed in nearly equal amounts unless other factors, such as steric hindrance from the 5-iodo group, create a preference.
Further reaction with an excess of the amine or a different amine can lead to the disubstituted product, 4,6-diamino-5-iodo-2-methylpyrimidine. The reaction conditions, such as temperature and the use of a base, can be controlled to favor either mono- or di-substitution.
Table of Expected Amination Products:
| Reactant | Product(s) |
| This compound + 1 eq. Amine | 4-Amino-6-chloro-5-iodo-2-methylpyrimidine / 6-Amino-4-chloro-5-iodo-2-methylpyrimidine |
| This compound + >2 eq. Amine | 4,6-Diamino-5-iodo-2-methylpyrimidine |
Thiol nucleophiles, typically in the form of their corresponding thiolates, are also effective in SNAr reactions with halogenated pyrimidines. Thiolation reactions are valuable for the synthesis of sulfur-containing heterocyclic compounds. Similar to amines, thiols are expected to react with this compound at the 4- and 6-positions. The reaction can be controlled to achieve either mono- or di-thiolation by adjusting the stoichiometry of the reactants.
The reaction with one equivalent of a thiol would likely produce a mixture of 4-chloro-5-iodo-2-methyl-6-(organothio)pyrimidine and 6-chloro-5-iodo-2-methyl-4-(organothio)pyrimidine. The use of excess thiol would lead to the formation of 4,6-bis(organothio)-5-iodo-2-methylpyrimidine. The high nucleophilicity of thiolates often allows these reactions to proceed under mild conditions.
Alkoxide and Other Oxygen-Centered Nucleophiles
Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for the modification of halogenated pyrimidines. The regioselectivity of these reactions on polysubstituted pyrimidines is governed by the electronic activation of the different positions on the ring. For polyhalogenated pyrimidines, the general order of reactivity for nucleophilic substitution is C4 > C2 > C5. nih.gov This preference is attributed to the greater stabilization of the Meisenheimer intermediate formed upon nucleophilic attack at the C4 and C2 positions, which are para and ortho to the ring nitrogens, respectively.
In the case of this compound, reaction with alkoxides or other oxygen-centered nucleophiles is expected to proceed preferentially at the C4 and C6 positions. The two chlorine atoms at these positions are electronically activated by the adjacent nitrogen atoms, making them susceptible to displacement. The iodine at the C5 position is generally less reactive in SNAr reactions on pyrimidine rings. nih.gov
The reaction with an alkoxide, for instance, would proceed via the formation of a Meisenheimer complex, a resonance-stabilized anionic intermediate, followed by the expulsion of the chloride leaving group. The presence of a methyl group at the C2 position is likely to have a minor electronic effect on the reactivity of the C4 and C6 positions.
| Nucleophile | Expected Product(s) | Reaction Conditions |
| Sodium methoxide (B1231860) | 4-chloro-6-methoxy-5-iodo-2-methylpyrimidine and/or 4,6-dimethoxy-5-iodo-2-methylpyrimidine | Typically in the corresponding alcohol as solvent, at room temperature or with heating. |
| Sodium ethoxide | 4-chloro-6-ethoxy-5-iodo-2-methylpyrimidine and/or 4,6-diethoxy-5-iodo-2-methylpyrimidine | Similar conditions to sodium methoxide. |
| Phenoxides | 4-chloro-5-iodo-2-methyl-6-phenoxypyrimidine and/or 5-iodo-2-methyl-4,6-diphenoxypyrimidine | Often requires a base such as potassium carbonate in a polar aprotic solvent like DMF or acetonitrile. |
It is important to note that controlling the stoichiometry of the nucleophile can allow for selective mono- or di-substitution at the C4 and C6 positions.
Cross-Coupling Reactions for Carbon-Carbon and Carbon-Heteroatom Bond Formation
Transition metal-catalyzed cross-coupling reactions have become indispensable tools for the construction of carbon-carbon and carbon-heteroatom bonds, and halogenated pyrimidines are excellent substrates for these transformations. The selectivity of these reactions on polyhalogenated substrates is determined by the relative reactivity of the different carbon-halogen bonds towards the catalyst.
Palladium-Catalyzed Cross-Couplings of Halogenated Pyrimidines
Palladium catalysts are widely employed for a variety of cross-coupling reactions. rsc.org The general order of reactivity for halogens in palladium-catalyzed oxidative addition is I > Br > OTf > Cl. nih.gov For polyhalogenated pyrimidines, the site of coupling is also influenced by the position on the ring, with the general order of reactivity being C4/C6 > C2 > C5. nih.gov In the context of this compound, the highly reactive C-I bond at the C5 position is expected to be the primary site for selective cross-coupling reactions, leaving the C-Cl bonds at C4 and C6 intact for subsequent transformations.
The Suzuki-Miyaura coupling, which forms a new carbon-carbon bond between an organoboron compound and an organic halide, is a robust and widely used reaction. mdpi.com For polyhalogenated pyrimidines, the site-selectivity of the Suzuki-Miyaura coupling is generally dictated by the relative reactivity of the halogens. rsc.org
Given the reactivity trend of I > Br > Cl, the Suzuki-Miyaura coupling of this compound with a boronic acid or ester is anticipated to occur selectively at the C5 position. nih.govmdpi.com This chemoselectivity allows for the introduction of an aryl or vinyl substituent at the C5 position while preserving the chlorine atoms at C4 and C6 for further functionalization.
A typical reaction would involve a palladium catalyst, such as Pd(PPh₃)₄ or a combination of a palladium source like Pd(OAc)₂ with a phosphine (B1218219) ligand, and a base, such as sodium carbonate or potassium phosphate, in a suitable solvent system like a mixture of toluene (B28343) and water or dioxane and water.
| Boronic Acid/Ester | Expected Product | Catalyst System | Base |
| Phenylboronic acid | 4,6-dichloro-2-methyl-5-phenylpyrimidine | Pd(PPh₃)₄ or Pd(OAc)₂/phosphine ligand | Na₂CO₃, K₃PO₄ |
| 4-Methoxyphenylboronic acid | 4,6-dichloro-5-(4-methoxyphenyl)-2-methylpyrimidine | Pd(PPh₃)₄ or Pd(OAc)₂/phosphine ligand | Na₂CO₃, K₃PO₄ |
| Vinylboronic acid pinacol (B44631) ester | 4,6-dichloro-2-methyl-5-vinylpyrimidine | Pd(PPh₃)₄ or Pd(OAc)₂/phosphine ligand | Na₂CO₃, K₃PO₄ |
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by a combination of palladium and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org The reactivity of the halogen leaving group in Sonogashira coupling follows the general trend of I > Br > Cl, making it a highly chemoselective reaction. wikipedia.org
Therefore, in the reaction of this compound with a terminal alkyne, the coupling is expected to take place exclusively at the C5 position, displacing the iodide. nih.govnih.gov This provides a direct route to 5-alkynyl-4,6-dichloropyrimidines. The reaction is typically carried out using a palladium catalyst, such as Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, a copper(I) salt like CuI, and an amine base, such as triethylamine (B128534) or diisopropylamine, which often also serves as the solvent.
| Terminal Alkyne | Expected Product | Catalyst System | Base |
| Phenylacetylene | 4,6-dichloro-2-methyl-5-(phenylethynyl)pyrimidine | Pd(PPh₃)₄/CuI or PdCl₂(PPh₃)₂/CuI | Triethylamine, Diisopropylamine |
| Trimethylsilylacetylene | 4,6-dichloro-2-methyl-5-((trimethylsilyl)ethynyl)pyrimidine | Pd(PPh₃)₄/CuI or PdCl₂(PPh₃)₂/CuI | Triethylamine, Diisopropylamine |
| Propargyl alcohol | 3-(4,6-dichloro-2-methylpyrimidin-5-yl)prop-2-yn-1-ol | Pd(PPh₃)₄/CuI or PdCl₂(PPh₃)₂/CuI | Triethylamine, Diisopropylamine |
The Buchwald-Hartwig amination is a powerful palladium-catalyzed method for the formation of carbon-nitrogen bonds between aryl halides and amines. wikipedia.orglibretexts.org The regioselectivity of this reaction on polyhalogenated pyrimidines is also influenced by the nature of the halogen. The higher reactivity of the C-I bond compared to the C-Cl bond suggests that the amination of this compound would selectively occur at the C5 position. researchgate.net This reaction typically employs a palladium catalyst with a bulky electron-rich phosphine ligand and a strong base like sodium tert-butoxide.
Similarly, palladium-catalyzed thiolation reactions allow for the formation of carbon-sulfur bonds. nih.govrsc.org The cross-coupling of thiols with aryl halides is a reliable method for the synthesis of aryl thioethers. nih.gov Analogous to the amination, the selective thiolation of this compound at the C5 position is expected due to the greater reactivity of the C-I bond. acs.org
| Coupling Partner | Expected Product | Catalyst System | Base |
| Aniline (B41778) (Amination) | N-(4,6-dichloro-2-methylpyrimidin-5-yl)aniline | Pd₂(dba)₃/phosphine ligand | NaOtBu |
| Morpholine (Amination) | 4-(4,6-dichloro-2-methylpyrimidin-5-yl)morpholine | Pd₂(dba)₃/phosphine ligand | NaOtBu |
| Thiophenol (Thiolation) | 4,6-dichloro-2-methyl-5-(phenylthio)pyrimidine | Pd(OAc)₂/phosphine ligand | K₂CO₃, Cs₂CO₃ |
Nickel and Iron-Catalyzed Cross-Couplings
In addition to palladium, other transition metals like nickel and iron have emerged as powerful catalysts for cross-coupling reactions, often offering complementary reactivity and being more cost-effective.
Nickel-catalyzed cross-coupling reactions have seen significant growth and can be used for a variety of C-C and C-heteroatom bond formations. ucla.eduresearchgate.net Nickel catalysts can effectively couple aryl chlorides, which are often less reactive in palladium-catalyzed systems. nih.govresearchgate.net In the case of this compound, nickel catalysis could potentially offer different selectivity profiles compared to palladium. However, the inherent higher reactivity of the C-I bond would likely still lead to initial coupling at the C5 position under many conditions. bohrium.com
Iron-catalyzed cross-coupling reactions are an attractive and more sustainable alternative to those using precious metals. researchgate.netprinceton.edu While less developed than palladium and nickel catalysis, iron-based systems have shown promise in various coupling reactions, including Suzuki-Miyaura type reactions. princeton.edu The mechanism of iron-catalyzed cross-couplings can be complex and may involve radical pathways. The application of iron catalysts to a substrate like this compound would be an area of interest for developing more environmentally benign synthetic methods, with the potential for unique selectivity.
| Catalyst System | Coupling Partners | Potential Advantages |
| Nickel/ligand | Arylboronic acids, amines, thiols | Cost-effective, can couple unreactive chlorides. nih.govresearchgate.net |
| Iron salt/ligand | Grignard reagents, organozinc reagents | Abundant and non-toxic metal, unique reactivity. princeton.edu |
Regioselective Aspects in Cross-Coupling of this compound
The regioselectivity of cross-coupling reactions involving polyhalogenated heterocycles like this compound is a critical factor in synthetic chemistry, determining the final structure of the product. The differential reactivity of the carbon-halogen bonds allows for sequential, site-selective functionalization. This selectivity is primarily governed by the inherent properties of the halogens and can be further manipulated by the choice of catalyst and reaction conditions.
Preference for Specific Halogen Displacement (Chlorine vs. Iodine)
In transition metal-catalyzed cross-coupling reactions, the first and often rate-determining step is the oxidative addition of the catalyst (commonly a palladium complex) into the carbon-halogen (C-X) bond. The rate of this step is heavily dependent on the bond dissociation energy (BDE) of the C-X bond. Generally, the reactivity follows the trend: C–I < C–Br < C–Cl < C–F. rsc.org The C-I bond is the longest and weakest, making it the most susceptible to cleavage and oxidative addition.
For this compound, the significant difference in bond strength between the C-I and C-Cl bonds dictates a strong preference for the displacement of the iodine atom at the C-5 position. The C-Cl bonds at the C-4 and C-6 positions are considerably stronger and more sterically hindered, requiring more forcing conditions or specialized catalytic systems to react. This inherent reactivity hierarchy allows for selective functionalization at the C-5 position while leaving the two chlorine atoms intact for subsequent transformations. This principle is a cornerstone of synthetic strategies aimed at building molecular complexity on the pyrimidine scaffold. A more reactive halogen will displace a less reactive halogen from one of its compounds. chemrevise.orgsavemyexams.comsavemyexams.comscience-revision.co.uk
Table 1: Comparison of Carbon-Halogen Bond Properties and Reactivity in Cross-Coupling
| Halogen | Bond | Average Bond Energy (kJ/mol) | Relative Reactivity in Oxidative Addition |
| Iodine | C-I | ~240 | Highest |
| Bromine | C-Br | ~280 | High |
| Chlorine | C-Cl | ~340 | Moderate |
| Fluorine | C-F | ~485 | Lowest |
Catalyst Control of Site-Selectivity in Dihalopyrimidines
While the intrinsic reactivity of halogens provides a primary level of regiochemical control, the choice of catalyst, particularly the ligand coordinated to the metal center, can profoundly influence or even override the inherent selectivity. rsc.org In dihalopyrimidines and other dihaloheteroarenes, ligands can modulate the steric and electronic properties of the catalyst, thereby directing it to a specific C-X bond.
For instance, in Suzuki-Miyaura couplings of dihalopyrimidines, bulky phosphine ligands or N-heterocyclic carbene (NHC) ligands can invert the "normal" selectivity by sterically blocking the more accessible site, forcing the catalyst to react at the less reactive position. nih.govnih.gov In Sonogashira couplings of diiodopurines, a related heterocyclic system, regioselectivity is governed by the nature of the palladium catalyst's ligand. rsc.orgelsevierpure.combohrium.com Catalysts with monodentate phosphine ligands like triphenylphosphine (B44618) (in Pd(PPh₃)₄) often favor reaction at the more electronically activated position. In contrast, the use of bidentate ligands or electron-rich monodentate phosphines can switch the preferred coupling site. rsc.orgelsevierpure.combohrium.com
This catalyst-controlled regioselectivity is a powerful tool. By selecting the appropriate palladium precursor and ligand set, chemists can selectively functionalize one halogenated site over another, even when their intrinsic reactivities are similar. This allows for the synthesis of diverse isomers from a single polyhalogenated starting material, which would be challenging to achieve otherwise. nih.govnih.govresearchgate.net
Table 2: Examples of Ligand/Catalyst Influence on Site-Selectivity in Dihaloheteroarenes
| Substrate Type | Catalyst System | Primary Reactive Site | Rationale/Observation |
| Dichloropyridines | Pd/IPr (NHC Ligand) | C4-Chloride (distal to N) | Ligand-controlled selectivity inverts typical preference for C2 (adjacent to N). nih.gov |
| Dichloropyridazines | Pd(PPh₃)₄ | C3-Chloride | Reaction favors the position ortho to the second nitrogen atom. nih.govresearchgate.net |
| 2,8-Diiodopurines | Pd(PPh₃)₄ (Monodentate) | C2-Iodide | Preference for the C2 position. rsc.orgbohrium.com |
| 2,8-Diiodopurines | Pd₂(dba)₃ / Bidentate Ligand | C8-Iodide | Site-selectivity is switched from C2 to C8. rsc.orgbohrium.com |
C-H Functionalization Strategies for Pyrimidine Scaffolds
Direct C-H functionalization has emerged as a highly atom- and step-economical strategy for modifying aromatic and heteroaromatic cores like pyrimidine. colab.ws These methods avoid the pre-functionalization steps (e.g., halogenation or lithiation) typically required for traditional cross-coupling reactions, allowing for the direct conversion of C-H bonds into new C-C, C-N, C-O, or C-X bonds. nih.gov
Direct C-H Halogenation of Pyrimidine Derivatives
Direct halogenation provides a straightforward route to introduce reactive handles onto the pyrimidine ring for subsequent transformations. rsc.org This transformation can be achieved using various halogenating agents, with the regioselectivity often dictated by the electronic properties of the pyrimidine ring and its substituents.
Electrophilic halogenation is a common approach. For pyrimidine nucleosides, reagents such as N-bromosuccinimide (NBS) in polar aprotic solvents like DMF, or 1,3-dibromo-5,5-dimethylhydantoin, have proven effective for the selective bromination at the electron-rich C-5 position of uridine (B1682114) and cytidine (B196190) derivatives. nih.gov The halogenation of organic molecules is a significant chemical modification, as the halogen atom can alter the functional properties, geometry, and electron affinity of the molecule. rsc.org
Table 3: Reagents for Direct C-H Halogenation of Pyrimidine Derivatives
| Halogenating Agent | Halogen Introduced | Typical Substrates | Notes |
| N-Bromosuccinimide (NBS) | Bromine | Uracil (B121893)/Uridine derivatives | Commonly used for C-5 bromination. nih.gov |
| 1,3-Dibromo-5,5-dimethylhydantoin | Bromine | Uridine, Cytidine derivatives | Efficient bromination in polar aprotic solvents. nih.gov |
| N-Iodosuccinimide (NIS) | Iodine | Pyrimidine nucleosides | Used for direct iodination. |
| Bromine (Br₂) in Acetic Acid | Bromine | Uracil derivatives | A classic method for C-5 bromination. nih.gov |
Directed C-H Activation and Functionalization Approaches
To overcome challenges with regioselectivity, directing groups (DGs) are widely employed to guide a transition metal catalyst to a specific C-H bond, typically at the ortho position. rsc.org A coordinating group on a substituent attached to the pyrimidine ring chelates to the metal center, positioning it in close proximity to the target C-H bond and facilitating its cleavage.
The pyrimidine ring itself, or a substituent containing a pyrimidine, can act as an effective directing group due to the coordinating ability of the nitrogen atoms. researchgate.netacs.org This strategy has enabled a wide range of C-H functionalizations, including alkylations, arylations, and alkenylations, using catalysts based on palladium, rhodium, or ruthenium. rsc.orgresearchgate.net For instance, 2-pyrimidylanilines have been used in metal-catalyzed ortho-C–H functionalization to introduce various groups. rsc.org This approach provides a reliable and predictable method for elaborating the pyrimidine scaffold with high regiocontrol.
Oxidative C-H Functionalization Routes
Oxidative C-H functionalization, often referred to as cross-dehydrogenative coupling (CDC), involves the formation of a new bond between two C-H bonds, or a C-H bond and an X-H bond, under oxidative conditions. nih.gov These reactions are highly efficient as they avoid pre-activated starting materials and often generate water as the only byproduct.
For pyrimidine scaffolds, this approach has been used for C-C and C-N bond formation. For example, palladium-catalyzed oxidative C-H arylation and alkenylation have been developed for uracil derivatives, coupling them directly with arenes or alkenes. nih.gov Another route involves the oxidative coupling of alcohols with diazines, facilitated by a base. researchgate.net These methods provide powerful and sustainable alternatives to classical cross-coupling reactions for the synthesis of complex pyrimidine derivatives.
Skeletal Editing and Rearrangement Reactions of the Pyrimidine Ring
Skeletal editing has become a significant strategy in medicinal and agrochemical development, allowing for the precise modification of molecular cores. researchgate.net Instead of building a molecule from the ground up, skeletal editing modifies an existing complex structure, which is a highly efficient method for creating analogues for structure-activity relationship (SAR) studies. researchgate.netnih.gov This approach is particularly valuable for modifying common nitrogen heteroaromatics like pyrimidines. nih.govnih.gov
Pyrimidine to Pyridine (B92270) Transformations
One of the notable skeletal editing transformations of the pyrimidine ring is its conversion to a pyridine scaffold. This 6-to-6 ring transformation demonstrates the versatility of pyrimidines as synthons for other heterocycles. For instance, 4-arylpyrimidines can be converted into 2-aryl-6-(trifluoromethyl)pyridines. nih.gov This process typically involves an addition of nucleophiles, ring-opening, fragmentation, and ring-closing (ANROFRC) sequence. nih.gov
The reaction is initiated by activating the pyrimidine ring, for example with trifluoromethanesulfonic anhydride (B1165640) (Tf₂O), followed by a nucleophile-induced ring opening. The resulting intermediate can then react with a suitable synthon to form the new pyridine ring. In the transformation to trifluoromethylated pyridines, 1,1,1-trifluoroacetone (B105887) serves as the A2 synthon, reacting with the four-atom (A4) synthon derived from the pyrimidine. nih.gov This method is effective for a range of substituted 4-arylpyrimidines, including those with both electron-donating and electron-withdrawing groups on the aryl substituent. nih.gov However, challenges remain, as C4 alkyl-substituted pyrimidines have not been successfully converted using this specific methodology. nih.gov
Table 1: Examples of Pyrimidine to Pyridine Skeletal Editing nih.gov
| Starting Pyrimidine | Reagents | Product | Yield (%) |
|---|---|---|---|
| 4-Phenylpyrimidine | 1) Tf₂O, Piperidine 2) 1,1,1-Trifluoroacetone, KOtBu | 2-Phenyl-6-(trifluoromethyl)pyridine | 75 |
| 4-(4-Methoxyphenyl)pyrimidine | 1) Tf₂O, Piperidine 2) 1,1,1-Trifluoroacetone, KOtBu | 2-(4-Methoxyphenyl)-6-(trifluoromethyl)pyridine | 72 |
| 4-(4-Chlorophenyl)pyrimidine | 1) Tf₂O, Piperidine 2) 1,1,1-Trifluoroacetone, KOtBu | 2-(4-Chlorophenyl)-6-(trifluoromethyl)pyridine | 78 |
| 4-(Naphthalen-2-yl)pyrimidine | 1) Tf₂O, Piperidine 2) 1,1,1-Trifluoroacetone, KOtBu | 2-(Naphthalen-2-yl)-6-(trifluoromethyl)pyridine | 65 |
Note: This table presents data for analogous transformations, as specific examples for this compound were not available in the provided sources.
Deconstruction-Reconstruction Methodologies for Pyrimidine Diversification
A powerful strategy for diversifying the pyrimidine core is the deconstruction-reconstruction approach. nih.govnih.govnsf.gov This method allows for the conversion of pyrimidine-containing compounds into a variety of other nitrogen heterocycles, such as pyrazoles and 1,2-oxazoles. nih.govresearchgate.net The process begins by transforming the pyrimidine into a more reactive N-arylpyrimidinium salt. This salt then undergoes cleavage, breaking down the pyrimidine ring into a three-carbon iminoenamine building block. nih.govnih.gov This intermediate is highly versatile and can be used in various subsequent heterocycle-forming reactions by reacting with different components. researchgate.net
This strategy is particularly advantageous as it can be applied to complex molecules at late stages of a synthesis, providing access to analogues that would be difficult to synthesize through other routes. nih.govnih.gov For example, a pyrimidine can be converted to a pyrimidinium salt, cleaved to an iminoenamine, and then recyclized with a reagent like N-phenylhydrazine to form a pyrazole, or with hydroxylamine (B1172632) to form a 1,2-oxazole. nih.gov This methodology has been shown to be effective even on molecules containing multiple pyrimidine rings, allowing for selective transformations. nih.gov Control over the reaction conditions and the choice of aniline derivative for the initial salt formation are crucial for the success of this strategy. nsf.govresearchgate.net
Mechanistic Investigations of Key Reactions Involving this compound and Analogues
Understanding the underlying mechanisms of reactions involving halogenated pyrimidines is crucial for optimizing reaction conditions and predicting outcomes. A combination of computational and experimental techniques provides deep insights into the reactivity, transition states, and reaction pathways of these compounds.
Computational Studies of Reaction Mechanisms and Transition States
Computational chemistry has become an indispensable tool for elucidating complex reaction mechanisms in organic chemistry. mdpi.com Methods like Density Functional Theory (DFT) are frequently employed to model reaction pathways, calculate the energies of intermediates and transition states, and rationalize observed reactivity and selectivity. researchgate.netnih.gov
For reactions involving pyrimidine analogues, such as nucleophilic aromatic substitution (SNAr), computational studies can explain the regioselectivity of the reaction. nih.gov For example, in the reaction of 4,6-dichloro-5-nitrobenzofuroxan with amines, DFT calculations of Mulliken charges showed that the C4 position possesses a larger positive charge than the C6 position, correctly predicting that nucleophilic attack occurs selectively at C4. nih.gov Similar principles would apply to this compound, where the electronic properties of the C4 and C6 positions, influenced by the chloro, iodo, and methyl substituents, would dictate the preferred site of nucleophilic attack.
Computational studies are also used to investigate the structure of the molecule in solution and to calculate rotational energy barriers of substituent groups, which can influence reactivity. nih.gov Furthermore, transition state theory (TST) can be used to depict the gradual structural changes during a reaction and to calculate reaction rate constants, providing a detailed view of the reaction dynamics at a molecular level. nih.gov
Table 2: Common Computational Methods in Mechanistic Studies nih.govnih.gov
| Computational Method | Application | Information Gained |
|---|---|---|
| Density Functional Theory (DFT) | Geometry optimization, Energy calculations | Stable structures of reactants, products, and intermediates; Reaction energies |
| Frontier Molecular Orbital (FMO) Analysis | Analysis of HOMO and LUMO energy levels | Identification of electron-donating/accepting sites; Prediction of reactivity |
| Mulliken Population Analysis | Calculation of atomic charges | Prediction of regioselectivity in nucleophilic attacks |
| Transition State (TS) Search | Locating the highest energy point on a reaction path | Structure of the transition state; Activation energy barriers |
| Intrinsic Reaction Coordinate (IRC) | Following the reaction path from TS to reactants/products | Confirmation of the connection between a transition state and the corresponding minima |
Experimental Mechanistic Probes and Kinetic Analysis
Experimental studies are essential to validate the hypotheses generated from computational models and to provide a complete picture of the reaction mechanism. Kinetic analysis, in particular, offers quantitative data on reaction rates and the influence of various factors such as reactant concentration, temperature, and solvent.
In the study of nucleophilic substitution on 4,6-dichloro-5-nitrobenzofuroxan, a kinetic study using a range of amines in different solvents provided significant information on the reaction course. nih.gov Such studies help to build a comprehensive understanding of the SNAr mechanism, which is highly relevant to the reactivity of this compound. The results from these kinetic experiments can corroborate findings from computational studies, such as the role of the electronic and steric properties of the nucleophile and the leaving group. nih.gov
Other experimental probes include the isolation and characterization of reaction intermediates. For example, in an investigation of the reaction of 4,6-dimethoxy-5-nitropyrimidine, the isolation of methylpyridinium salt intermediates was crucial in elucidating the anomalous reaction pathway. oregonstate.edu By identifying these transient species, the step-by-step mechanism could be pieced together, explaining the formation of the final products. oregonstate.edu These types of trapping experiments and intermediate characterizations are powerful tools for unraveling complex reaction sequences involving substituted pyrimidines.
Advanced Characterization and Spectroscopic Analysis of 4,6 Dichloro 5 Iodo 2 Methylpyrimidine and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. Analysis of the ¹H and ¹³C spectra, along with advanced techniques, would provide unambiguous confirmation of the compound's identity.
¹H NMR Spectroscopic Analysis
A ¹H NMR spectrum would be expected to show a single resonance for the methyl (–CH₃) group protons. The exact chemical shift of this singlet, anticipated in the region of 2.5-3.0 ppm, would be crucial for understanding the electronic environment created by the adjacent nitrogen atoms and the halogen substituents on the pyrimidine (B1678525) ring.
¹³C NMR Spectroscopic Analysis
The ¹³C NMR spectrum is essential for identifying all unique carbon atoms in the molecule. It would be expected to show signals for the four carbons of the pyrimidine ring and one for the methyl carbon. The carbons directly bonded to the chlorine (C4, C6) and iodine (C5) atoms would exhibit characteristic chemical shifts due to the strong deshielding effects of the halogens.
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
C-Cl stretching modes, typically found in the 800-600 cm⁻¹ region.
C-I stretching vibrations, which appear at lower frequencies, generally below 600 cm⁻¹.
Pyrimidine ring stretching vibrations, usually observed in the 1600-1400 cm⁻¹ range.
C-H stretching and bending modes associated with the methyl group.
Without experimental spectra, a data table of these specific vibrational frequencies cannot be compiled.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is used to determine the molecular weight and can provide structural information through analysis of fragmentation patterns. The mass spectrum for 4,6-dichloro-5-iodo-2-methylpyrimidine would show a molecular ion peak corresponding to its molecular weight. The distinct isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would result in a characteristic M, M+2, and M+4 pattern for the molecular ion and any chlorine-containing fragments, which would be a key identifying feature.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. An HRMS analysis would confirm the precise mass of this compound (C₅H₃Cl₂IN₂), distinguishing it from any other compounds with the same nominal mass. This technique is crucial for confirming the identity of a newly synthesized or isolated compound.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the physical and chemical properties of a compound.
While a specific crystal structure for this compound is not publicly available, analysis of closely related structures, such as 4,6-dichloro-5-methylpyrimidine (B15144), offers significant insights into the expected molecular geometry and crystal packing. nih.gov In the structure of 4,6-dichloro-5-methylpyrimidine, the pyrimidine ring is essentially planar. nih.gov The substitution of a methyl group with a larger iodine atom at the C5 position would be expected to increase the C-I bond length compared to the C-C bond of the methyl group and may introduce minor distortions to the planarity of the ring due to steric hindrance. The C-Cl bond lengths are anticipated to be typical for chlorinated aromatic systems.
Below is a representative data table for the crystallographic parameters of the analogous compound, 4,6-dichloro-5-methylpyrimidine. nih.gov
| Parameter | Value |
|---|---|
| Chemical Formula | C₅H₄Cl₂N₂ |
| Formula Weight | 163.00 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 7.463 (5) |
| b (Å) | 7.827 (5) |
| c (Å) | 11.790 (5) |
| β (°) | 93.233 (5) |
| Volume (ų) | 687.6 (7) |
| Z | 4 |
Electronic Structure and Bonding Analysis
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure, geometry, and reactivity of molecules. irjweb.commdpi.com By solving the Schrödinger equation within the framework of DFT, typically using functionals like B3LYP, it is possible to calculate a wide range of molecular properties. irjweb.comresearchgate.net For this compound, DFT calculations would begin with a geometry optimization to find the lowest energy conformation of the molecule.
From this optimized structure, various electronic properties can be determined. DFT is instrumental in calculating the energies of frontier molecular orbitals (HOMO and LUMO), mapping the electrostatic potential, and analyzing charge distribution through methods like Natural Bond Orbital (NBO) analysis. researchgate.net These calculations provide a detailed picture of the molecule's reactivity, stability, and intermolecular interaction sites. mdpi.com
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital (FMO) theory. The HOMO acts as an electron donor, while the LUMO is an electron acceptor. physchemres.org The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for describing the chemical reactivity and kinetic stability of a molecule. physchemres.orgnih.gov A small energy gap generally implies high chemical reactivity and polarizability, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov
| Parameter | Energy (a.u.) | Energy (eV) |
|---|---|---|
| HOMO Energy | -0.2675 | -7.28 |
| LUMO Energy | -0.1809 | -4.92 |
| HOMO-LUMO Gap (ΔE) | 0.0866 | 2.36 |
Note: The data in this table is for a different pyrimidine derivative and serves to illustrate the typical output of FMO analysis.
The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution and reactivity of a molecule. researchgate.net It maps the electrostatic potential onto the molecule's electron density surface, using a color scale to indicate different potential regions. Typically, red indicates regions of most negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of most positive potential (electron-poor, susceptible to nucleophilic attack). Green and yellow represent intermediate or near-zero potential.
For this compound, the MEP map is expected to show significant negative potential (red) around the two nitrogen atoms of the pyrimidine ring due to their lone pairs of electrons, making them the primary sites for protonation and hydrogen bonding. The regions around the electronegative chlorine atoms will also exhibit negative potential. A region of positive potential (a σ-hole) is anticipated on the iodine atom, directed along the C-I bond axis, which is characteristic of halogen bonding donor sites. researchgate.net The hydrogen atoms of the methyl group will exhibit moderately positive potential (blue/green). This map provides a clear prediction of how the molecule will interact with other charged or polar species. nih.gov
Natural Bond Orbital (NBO) analysis is a computational method that translates the complex, delocalized molecular orbitals obtained from a DFT calculation into a more intuitive picture of localized bonds, lone pairs, and antibonding orbitals. nih.gov This analysis provides detailed information about charge distribution (natural population analysis), hybridization, and stabilizing interactions within the molecule, such as hyperconjugation. researchgate.net
Near Edge X-ray Absorption Fine Structure (NEXAFS) spectroscopy, also known as X-ray Absorption Near Edge Structure (XANES), is a powerful element-specific technique that probes the unoccupied electronic states of a molecule. ccu.edu.tw By tuning synchrotron radiation to the absorption edge of a specific element (e.g., the carbon or nitrogen K-edge), core electrons are excited into unoccupied molecular orbitals. The resulting spectrum of absorption intensity versus photon energy provides a fingerprint of the local chemical environment and bonding of that element. researchgate.net
For this compound, NEXAFS spectra at the carbon and nitrogen K-edges would reveal distinct features. The spectra would show sharp peaks corresponding to the transitions of 1s electrons to unoccupied π* and σ* orbitals. ccu.edu.tw The energies of these transitions are highly sensitive to the chemical environment. For example, the C 1s → π* transitions for the carbon atoms bonded to chlorine and iodine would be shifted to higher energies (a chemical shift) compared to the other ring carbons due to the electron-withdrawing effect of the halogens. Similarly, the N 1s → π* transition would be characteristic of the pyrimidine ring. Theoretical calculations using time-dependent density functional theory (TD-DFT) are often used to assign the spectral features and provide a detailed understanding of the electronic transitions. ccu.edu.twresearchgate.net
Strategic Utilization of 4,6 Dichloro 5 Iodo 2 Methylpyrimidine in Advanced Organic Synthesis
Building Block for Complex Heterocyclic Architectures
The inherent reactivity of the C-I and C-Cl bonds in 4,6-dichloro-5-iodo-2-methylpyrimidine makes it an exceptional precursor for the synthesis of complex heterocyclic structures. The greater reactivity of the carbon-iodine bond compared to the carbon-chlorine bonds in palladium-catalyzed cross-coupling reactions allows for a stepwise and controlled elaboration of the pyrimidine (B1678525) core. nih.gov
Synthesis of Fused Pyrimidine Systems
The construction of fused pyrimidine systems, such as thieno[2,3-d]pyrimidines and pyrido[2,3-d]pyrimidines, is a significant area of research due to the prevalence of these motifs in biologically relevant molecules. While direct examples utilizing this compound are not extensively documented in readily available literature, the synthesis of such fused systems often relies on the annulation of a second ring onto a pre-functionalized pyrimidine.
For instance, the synthesis of thieno[2,3-d]pyrimidines can be achieved by reacting a 4-amino-5-cyanopyrimidine with a sulfur source or by cyclization of a 5-acyl-4-aminopyrimidine with a thiating agent. rsc.orgresearchgate.net Similarly, pyrido[2,3-d]pyrimidines can be constructed from 4-aminopyrimidines bearing a suitable three-carbon synthon at the 5-position, which can then undergo intramolecular cyclization. nih.govrsc.org The strategic introduction of functionalities at the 5- and 6-positions of the pyrimidine ring is crucial for these transformations.
The differential reactivity of the halogens in this compound can be exploited to introduce the necessary functionalities for these cyclizations in a controlled manner. For example, a Sonogashira or Suzuki coupling at the C5-iodo position could introduce a side chain that, after further modification and reaction at one of the C-Cl bonds, could lead to the formation of a fused ring system.
Derivatization for Analogue Libraries and Combinatorial Chemistry
The generation of analogue libraries and the application of combinatorial chemistry are essential tools in modern drug discovery and materials science. nih.govnih.gov this compound is an ideal scaffold for such endeavors due to its trifunctional nature, which allows for the systematic introduction of diverse substituents.
The distinct reactivity of the iodo and chloro groups allows for a hierarchical approach to library synthesis. For example, a library of compounds can be generated by first performing a Suzuki or Sonogashira coupling at the C5-iodo position with a diverse set of boronic acids or terminal alkynes. The resulting pool of 5-substituted-4,6-dichloro-2-methylpyrimidines can then be further diversified by nucleophilic aromatic substitution or another cross-coupling reaction at one or both of the chloro positions. This stepwise approach allows for the creation of large and structurally diverse libraries from a single starting material. nih.gov
Table 1: Potential Derivatization Reactions for Analogue Libraries
| Position | Halogen | Potential Reactions | Example Reagent Classes |
| 5 | Iodo | Suzuki, Sonogashira, Heck, Stille, Buchwald-Hartwig Amination | Aryl/heteroaryl boronic acids, terminal alkynes, alkenes, organostannanes, amines |
| 4/6 | Chloro | Nucleophilic Aromatic Substitution, Suzuki, Buchwald-Hartwig Amination | Amines, thiols, alcohols, aryl/heteroaryl boronic acids |
Scaffold for Diversity-Oriented Synthesis (DOS)
Diversity-oriented synthesis (DOS) aims to generate collections of structurally diverse and complex small molecules that can be used to probe biological systems. nih.govresearchgate.netrsc.org The polyhalogenated and electronically distinct nature of this compound makes it an excellent starting point for DOS strategies.
Introduction of Multiple Functional Groups
The three halogen atoms on the pyrimidine ring serve as handles for the introduction of a wide array of functional groups through various cross-coupling and substitution reactions. The order of reactivity (I > Cl) in palladium-catalyzed reactions allows for a predictable and sequential functionalization of the scaffold.
For example, a typical DOS approach could involve an initial palladium-catalyzed coupling at the C5-iodo position. The resulting product, still containing two reactive chloro groups, can then be subjected to different reaction conditions to achieve either mono- or di-substitution at the C4 and C6 positions. The choice of nucleophiles or coupling partners at each step can be varied to introduce a high degree of molecular diversity.
Table 2: Sequential Functionalization Strategy for DOS
| Step | Reaction | Position(s) Functionalized | Example Transformation |
| 1 | Suzuki Coupling | C5 | Introduction of an aryl or heteroaryl group |
| 2 | Buchwald-Hartwig Amination | C4 or C6 | Introduction of a primary or secondary amine |
| 3 | Nucleophilic Aromatic Substitution | C4 or C6 | Introduction of an alkoxy or thioether group |
Late-Stage Functionalization Strategies
Late-stage functionalization (LSF) is a powerful strategy in medicinal chemistry that involves the modification of complex, often biologically active, molecules at a late stage in their synthesis. berkeley.edunih.gov This approach allows for the rapid generation of analogues without the need for de novo synthesis. The pyrimidine core is a common motif in many pharmaceuticals, and the ability to selectively modify it is highly valuable.
While specific examples of LSF on a larger molecule containing the this compound core are not readily found in the literature, the principles of selective cross-coupling suggest its potential in this area. If this pyrimidine scaffold were incorporated into a larger molecule, the iodo and chloro groups could serve as latent functional handles for late-stage diversification, allowing for the exploration of structure-activity relationships. chinesechemsoc.orgchinesechemsoc.orgnih.gov
Role in Medicinal Chemistry Building Blocks
Pyrimidine derivatives are a cornerstone of medicinal chemistry, with a vast number of approved drugs and clinical candidates containing this heterocyclic core. nih.govgsconlinepress.comnih.gov this compound serves as a versatile building block for the synthesis of more complex molecules with potential therapeutic applications. Its utility lies in its ability to be selectively and sequentially functionalized, providing access to a wide range of substituted pyrimidine intermediates.
The pyrimidine ring can act as a bioisostere for other aromatic systems and can engage in crucial hydrogen bonding interactions with biological targets. The substituents introduced onto the this compound scaffold can be tailored to optimize the pharmacokinetic and pharmacodynamic properties of the final compounds.
The strategic use of this building block allows medicinal chemists to efficiently construct libraries of compounds for screening and to synthesize targeted molecules with desired functionalities. The predictable reactivity of the halogenated positions enables a rational approach to the design and synthesis of novel drug candidates.
Precursors for Pyrimidine-Containing Molecular Scaffolds
The differential reactivity of the chloro and iodo substituents, a key aspect for its potential as a versatile building block, has not been systematically investigated according to the available data. In theory, the presence of three distinct halogen atoms could allow for sequential and site-selective reactions, making it a highly valuable precursor. For instance, the iodo group could be expected to participate in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, or Buchwald-Hartwig couplings), while the chloro groups could be targeted by nucleophilic substitution under different reaction conditions. The absence of empirical data in the scientific literature prevents a detailed discussion of its practical application in this context.
Q & A
Basic Questions
Q. What are the recommended synthetic routes for 4,6-Dichloro-5-iodo-2-methylpyrimidine, and how can intermediates be validated?
- Methodological Answer : A common approach involves chlorination and halogenation of pyrimidine precursors. For example, 4,6-Dihydroxy-2-methylpyrimidine can be converted to 4,6-dichloro-2-methylpyrimidine using POCl₃ or PCl₅ under reflux, followed by iodination at the 5-position using N-iodosuccinimide (NIS) in a polar aprotic solvent like DMF . Intermediate validation requires 1H/13C NMR for structural confirmation, mass spectrometry (MS) for molecular weight verification, and HPLC for purity assessment. Ensure anhydrous conditions to prevent hydrolysis during chlorination .
Q. What spectroscopic and crystallographic methods are critical for characterizing this compound?
- Methodological Answer :
- Single-crystal X-ray diffraction (SC-XRD) is essential for resolving bond lengths, angles, and intermolecular interactions (e.g., Cl···N contacts <3.1 Å stabilize the crystal lattice) .
- Nuclear Magnetic Resonance (NMR) : 1H NMR (δ ~2.5 ppm for methyl groups; δ ~8-9 ppm for pyrimidine protons) and 13C NMR (distinct peaks for C-I and C-Cl bonds).
- FT-IR confirms functional groups (e.g., C-Cl stretches at ~550-600 cm⁻¹) .
Q. How should this compound be stored to prevent degradation, and what solvents are compatible?
- Methodological Answer : Store at -20°C in anhydrous acetonitrile or DMSO under inert gas (N₂/Ar) to minimize hydrolysis. Avoid prolonged exposure to moisture or light. Stability studies show that substituted pyrimidines degrade in DMSO over >72 hours; use fresh solutions for biological assays .
Advanced Research Questions
Q. How do crystallographic data inform the design of derivatives with enhanced bioactivity?
- Methodological Answer : SC-XRD reveals planar geometry (r.m.s. deviation <0.02 Å) and halogen bonding (Cl···N interactions ~3.1 Å), which guide substitutions at the 5-position. For example, replacing iodine with electron-withdrawing groups (e.g., -NO₂) can modulate electronic density for target binding. Density Functional Theory (DFT) calculations correlate these structural features with inhibition potency .
Q. What strategies optimize regioselective iodination at the 5-position of the pyrimidine ring?
- Methodological Answer : Use directed ortho-metalation (DoM) with a directing group (e.g., -Cl) to position iodine selectively. Alternatively, employ palladium-catalyzed cross-coupling (e.g., Stille or Suzuki-Miyaura) for late-stage functionalization. Monitor reaction progress via TLC (silica gel, hexane:EtOAc) and optimize temperature (60-80°C) to minimize byproducts .
Q. How can researchers evaluate the compound’s potential as a thymidine phosphorylase inhibitor?
- Methodological Answer :
Enzyme inhibition assays : Measure IC₅₀ using a spectrophotometric assay with 7-deazaxanthine as a substrate.
Kinetic analysis : Determine inhibition mode (competitive/non-competitive) via Lineweaver-Burk plots.
Cellular assays : Test anti-angiogenic activity in HUVEC cells. Reference compounds like 6-chlorouracil derivatives (IC₅₀ ~1-10 µM) provide benchmarks .
Q. What computational approaches predict the compound’s binding affinity to biological targets?
- Methodological Answer :
- Molecular docking (AutoDock Vina, Schrödinger Glide) to model interactions with enzyme active sites (e.g., thymidine phosphorylase PDB: 2WK8).
- Molecular Dynamics (MD) simulations (AMBER/GROMACS) assess stability of ligand-protein complexes over 100 ns trajectories.
- QSAR models correlate substituent electronegativity (e.g., Hammett σ constants) with activity .
Contradictions and Resolutions
-
Evidence Conflict : Some studies report instability in DMSO , while others use it for biological assays.
-
Synthetic Yield Variability : Iodination efficiency depends on solvent polarity.
- Resolution : Optimize with DMF (polar) for higher yields (>70%) vs. THF (non-polar, ~50%) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
